5-(Trifluoromethoxy)isatin

Übersicht

Beschreibung

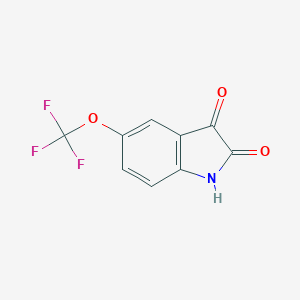

5-(Trifluoromethoxy)isatin (CAS 169037-23-4) is a fluorinated derivative of isatin (indole-2,3-dione) featuring a trifluoromethoxy (-OCF₃) substituent at the 5-position of the indole ring. This compound is characterized by two carbonyl groups at positions 2 and 3, with the 3-carbonyl being more reactive due to electronic effects of the trifluoromethoxy group. The strong electron-withdrawing nature of -OCF₃ enhances electrophilicity at the 3-position, making it amenable to nucleophilic substitutions, cycloadditions, and functionalizations (e.g., thiosemicarbazone formation) .

Key applications include:

- Medicinal Chemistry: Synthesis of cytotoxic and antiviral agents (e.g., thiosemicarbazones with LD₅₀ values as low as 1.11 × 10⁻⁵ M) .

- Materials Science: Development of luminescent gold(I) complexes (emission at 400 nm) and organic solar cell components .

- Fluorescence Probes: Modification of rhodamine for selective Cr³⁺ detection .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode ist die Trifluormethoxylierung von Indolderivaten unter Verwendung von Trifluormethoxylierungsreagenzien unter milden Reaktionsbedingungen . Dieser Prozess erfordert häufig die Verwendung eines Photoredox-Katalysators und die Bestrahlung mit sichtbarem Licht, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-(Trifluormethoxy)-1H-Indol-2,3-dion kann skalierbare und operationell einfache Verfahren zur regioselektiven Trifluormethoxylierung funktionalisierter Indolderivate umfassen. Diese Verfahren gewährleisten hohe Ausbeuten und Reinheit des Endprodukts, wodurch es für großtechnische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Reaktionstypen

5-(Trifluormethoxy)-1H-Indol-2,3-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die an den Indolring gebundenen funktionellen Gruppen verändern.

Substitution: Die Trifluormethoxygruppe kann unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Zu den häufigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, umfassen aber oft milde Temperaturen und spezifische Katalysatoren, um hohe Selektivität und Ausbeute zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate der Verbindung ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in die Indolstruktur einführen können .

Wissenschaftliche Forschungsanwendungen

5-(Trifluormethoxy)-1H-Indol-2,3-dion hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von 5-(Trifluormethoxy)-1H-Indol-2,3-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Trifluormethoxygruppe verstärkt die Bindungsaffinität der Verbindung zu bestimmten Enzymen und Rezeptoren, beeinflusst deren Aktivität und führt zu verschiedenen biologischen Wirkungen . Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Wissenschaftliche Forschungsanwendungen

5-(trifluoromethoxy)-1H-indole-2,3-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(trifluoromethoxy)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to certain enzymes and receptors, influencing their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The trifluoromethoxy group distinguishes 5-(Trifluoromethoxy)isatin from other isatin derivatives. Below is a detailed comparison with structurally related compounds:

Mechanistic and Functional Differences

Electrophilicity and Reactivity :

- The -OCF₃ group in this compound increases electrophilicity at C3, enabling efficient nucleophilic additions (e.g., thiosemicarbazone formation in 50–93% yields) . In contrast, 5-hydroxyisatin’s -OH group reduces reactivity due to electron donation .

Biological Potency: Thiosemicarbazones of this compound exhibit 10–100× greater toxicity than non-fluorinated analogs. For example:

- Compound 3k (with -OCF₃): LD₅₀ = 1.11 × 10⁻⁵ M.

- Non-fluorinated analog: LD₅₀ = 1.17 × 10⁻⁴ M . This enhancement is attributed to improved membrane permeability from the lipophilic -OCF₃ group and increased electron-deficient character, which stabilizes interactions with biological targets .

Applications in Materials Science :

- Unlike 5-nitro- or 5-hydroxyisatins, this compound forms stable complexes with metals (e.g., Au(I)) for luminescent materials and enhances miscibility in polymer solar cells (e.g., P3HT/C₆₀ hybrids) .

Structure-Activity Relationship (SAR) Insights

- Positional Effects : Substitution at C5 (vs. C6/C7) maximizes bioactivity due to optimal electronic and steric effects .

- Substituent Lipophilicity : -OCF₃ improves blood-brain barrier penetration in anticonvulsant derivatives (e.g., ED₅₀ = 91.3 mg/kg vs. 300 mg/kg for unsubstituted isatin) .

- Electronic Tuning: Electron-withdrawing groups (-OCF₃, -NO₂) enhance cytotoxicity, while electron-donating groups (-OH) reduce it .

Data Tables

Table 1: Toxicity Comparison of Isatin Derivatives

| Compound | Substituent | LD₅₀ (M) | Reference Compound LD₅₀ (M) | Enhancement Factor |

|---|---|---|---|---|

| 3a (5-OCF₃) | -OCF₃ at C5 | 4.49 × 10⁻⁵ | >3.38 × 10⁻⁴ | >7.5× |

| 3k (5-OCF₃ + 4-CF₃Ph) | -OCF₃/-CF₃ | 1.11 × 10⁻⁵ | 1.17 × 10⁻⁴ | 10.5× |

| 5-Fluoroisatin | -F at C5 | 2.8 × 10⁻⁶ (EC₅₀) | N/A | N/A |

Table 2: Electronic Effects of C5 Substituents

| Substituent | σₚ (Hammett) | Log P | Key Impact |

|---|---|---|---|

| -OCF₃ | +0.52 | 2.1 | High lipophilicity, strong EWG |

| -NO₂ | +1.27 | 1.8 | Moderate lipophilicity, strongest EWG |

| -OH | -0.37 | 0.6 | Low lipophilicity, electron-donating |

| -F | +0.06 | 1.2 | Moderate EWG, small steric bulk |

Biologische Aktivität

5-(Trifluoromethoxy)isatin is a derivative of isatin that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a trifluoromethoxy group at the C-5 position of the isatin scaffold, which significantly influences its biological properties. The presence of electronegative fluorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that isatin derivatives, including this compound, exhibit promising antiviral properties. For instance, a sulphonamide-tethered isatin derivative showed an IC50 value of 0.249 µM against the SARS-CoV-2 main protease (Mpro) and displayed non-toxic behavior toward VERO-E6 cells, indicating a favorable safety profile . The molecular docking studies suggest that the trifluoromethoxy group enhances binding affinity to the enzyme's active site, potentially leading to effective inhibition of viral replication.

Antitumor Activity

The antitumor potential of this compound has also been investigated. Compounds containing this moiety have shown moderate cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting that modifications at the C-5 position can enhance selectivity and efficacy .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HuTu-80 | 2.5 | >1 |

| Reference (5-FU) | HuTu-80 | ≤1 | - |

Antimicrobial Activity

The antimicrobial activity of this compound derivatives has been evaluated against various bacterial strains. Some compounds demonstrated significant toxicity (LD50 values in the range of ) against both Gram-positive and Gram-negative bacteria . The introduction of the trifluoromethoxy group was found to enhance antimicrobial potency in certain derivatives while reducing it in others, indicating a complex structure-activity relationship.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key residues in the active sites of target enzymes, such as Mpro, through hydrogen bonding and hydrophobic interactions.

- Induction of Apoptosis : In cancer cells, some derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential .

- DNA Protection : Certain derivatives exhibited DNA protective activity against oxidative damage, highlighting their potential as therapeutic agents in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of this compound and its derivatives:

- Study on Antiviral Activity : A recent study indicated that triazolo isatin derivatives containing trifluoromethoxy groups effectively inhibited SARS-CoV-2 Mpro with low cytotoxicity towards normal cells .

- Antimicrobial Efficacy : Research demonstrated that modifications in the isatin scaffold significantly affected toxicity profiles against various bacterial strains. For instance, a compound with a trifluoromethoxy substituent exhibited an LD50 value significantly lower than its unsubstituted counterpart .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Trifluoromethoxy)isatin and its derivatives?

The synthesis of this compound derivatives typically involves functionalization at the C3 and N1 positions. Key methods include:

- Sandmeyer Reaction : Used to introduce halogen substituents (e.g., Cl) via diazotization of aniline precursors followed by cyclization under acidic conditions .

- Oxidation-Cyclization : Substituted oximes (e.g., oximinoacetanilides) are treated with concentrated sulfuric acid to form isatin cores .

- Heterocyclic Derivatization : Reactions with hydrazines or thiosemicarbazides yield oxadiazoline or thiosemicarbazone derivatives, respectively. For example, this compound thiosemicarbazones are synthesized by condensing isatin with aryl thiosemicarbazides in ethanol .

Characterization : Products are validated via IR (C=O stretching at ~1740 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.8–7.5 ppm), and mass spectrometry .

Q. How is the crystallographic structure of this compound determined, and what are its key features?

X-ray crystallography reveals:

- Space Group : P2₁/n with two independent molecules per asymmetric unit .

- Intermolecular Interactions : Five hydrogen bonds (C–H⋯O, N–H⋯O, C–H⋯F) and π-π stacking (centroid distance: 3.721 Å) stabilize the lattice .

- Planarity : The indole ring system shows minimal deviation (≤0.025 Å), ensuring optimal electronic conjugation for biological activity .

Experimental Refinement : Aromatic H atoms are geometrically positioned, while N-bound H atoms are refined freely using electron density maps .

Q. What in vitro assays are used to evaluate the cytotoxic activity of this compound derivatives?

Common assays include:

- Brine Shrimp Lethality : Measures LD₅₀ values (e.g., compound 5b: 21 ppm; 3b: 99 ppm) to prioritize compounds for further testing .

- Apoptosis in MCF-7 Cells : Evaluates caspase-3 activation and mitochondrial membrane potential loss via flow cytometry .

- Enzyme Inhibition : Targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are assayed using Ellman’s method (e.g., IC₅₀ values of 1.97–7.08 µM for spiro-pyrrolidine hybrids) .

Advanced Research Questions

Q. How do structural modifications at C3 and N1 influence biological activity?

- C3 Substitutions : Introducing electron-withdrawing groups (e.g., –SO₂NH₂) enhances interactions with charged residues in enzyme active sites, improving inhibition of caspases or kinases .

- N1 Alkylation : Increases lipophilicity, enhancing blood-brain barrier penetration for neuroprotective agents (e.g., alkylation with trifluoromethyl groups reduces IC₅₀ for MAO-B inhibition) .

- Spiro-Hybrids : Cyclization at C3 (e.g., spiro-pyrrolidines) improves metabolic stability and target selectivity .

Data Contradiction : While N-methylation generally boosts activity, over-substitution can sterically hinder target binding, necessitating molecular docking studies to optimize substituent size .

Q. What challenges arise in designing multi-target ligands using this compound?

- Target Overlap : Isatin binds >90 proteins (e.g., monoamine oxidase B, natriuretic peptide receptors), complicating selectivity .

- Redox Sensitivity : Isatin’s activity is modulated by cellular redox states; assays must control for glutathione levels to avoid false negatives .

- Dose-Dependent Effects : Neuroprotection (≤50 µM) vs. apoptosis (≥100 µM) requires precise pharmacokinetic modeling to balance efficacy and toxicity .

Q. How can contradictory data on pro-apoptotic vs. neuroprotective effects be reconciled?

- Mechanistic Context : Pro-apoptotic effects in cancer cells (e.g., MCF-7) involve p53-mediated mitochondrial pathways, while neuroprotection in normal cells arises from antioxidant activity (e.g., scavenging ROS via indole nitrogen) .

- Concentration Gradients : Physiological concentrations (≤10 µM) regulate homeostasis, whereas supraphysiological doses (≥100 µM) trigger apoptosis, as seen in stress-induced rodent models .

Eigenschaften

IUPAC Name |

5-(trifluoromethoxy)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAJMVPMNOBILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369742 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169037-23-4 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGN7HVV394 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.